EG00229

Description

BenchChem offers high-quality EG00229 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EG00229 including the price, delivery time, and more detailed information at info@benchchem.com.

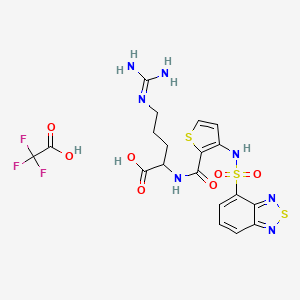

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQBITUOSRZDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N7O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EG00229

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EG00229 is a small molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A). By selectively binding to the b1 domain of NRP1, EG00229 effectively inhibits the interaction between VEGF-A and NRP1. This blockade disrupts downstream signaling cascades crucial for angiogenesis and tumor progression, notably the phosphorylation of VEGF Receptor 2 (VEGFR2). Furthermore, EG00229 has been shown to modulate Transforming Growth Factor-beta (TGFβ) signaling, presenting a multi-faceted mechanism of action with therapeutic potential in oncology. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental protocols associated with EG00229.

Core Mechanism of Action: Targeting the VEGF-A/NRP1 Axis

EG00229 functions as a competitive inhibitor at the VEGF-A binding site on the b1 domain of NRP1.[1][2] This interaction has been confirmed through various analytical techniques, including NMR spectroscopy and X-ray crystallography.[1] The binding of EG00229 to NRP1 sterically hinders the binding of VEGF-A, a critical growth factor involved in angiogenesis, the formation of new blood vessels.[1][2]

The NRP1 co-receptor enhances the signaling of VEGF-A through its primary receptor, VEGFR2. By preventing VEGF-A from binding to NRP1, EG00229 attenuates the potentiation of VEGFR2 signaling.[1] A key downstream effect of this inhibition is the reduction of VEGF-A-stimulated tyrosine phosphorylation of VEGFR2 in human umbilical vein endothelial cells (HUVECs).[1] This reduction in VEGFR2 activation leads to the inhibition of endothelial cell migration, a critical step in angiogenesis.[1]

Signaling Pathway: VEGF-A/NRP1 Inhibition by EG00229

References

The Molecular Basis of EG00229 Antagonism: A Technical Guide to the Neuropilin-1 Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small molecule antagonist, EG00229, and its target, Neuropilin-1 (NRP1). NRP1 is a critical co-receptor in various signaling pathways, notably for vascular endothelial growth factor A (VEGF-A), and is implicated in angiogenesis, tumor progression, and immune responses.[1][2][3][4][5] EG00229 was one of the first small molecules developed to inhibit the interaction between VEGF-A and NRP1, paving the way for further drug discovery efforts in this area.[2][3][4] This document summarizes the quantitative binding data, details the experimental protocols used to characterize this interaction, and provides visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of EG00229 Binding to NRP1

The affinity and inhibitory potency of EG00229 have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for EG00229 and its derivatives.

| Assay Type | Target | Cell Line/System | IC50 | Reference |

| Inhibition of 125I-VEGF-A binding | NRP1 | Porcine Aortic Endothelial (PAE)/NRP1 cells | 8 µM | [6] |

| Inhibition of bt-VEGF-A binding | Purified NRP1 b1 domain | Cell-free | 3 µM | [6] |

| Inhibition of VEGF-A binding | NRP1 | Human Umbilical Vein Endothelial Cells (HUVECs) | 23 µM | [6] |

| Inhibition of VEGF-A binding | NRP1 | A549 lung carcinoma cells | ~8 µM | [6] |

| Inhibition of VEGF-A binding | NRP1 | DU145 prostate carcinoma cells | ~8 µM | [6] |

Table 1: Inhibitory Concentration (IC50) of EG00229 in various assays.

| Compound | Binding Affinity (KD) to NRP1-b1 domain (SPR) | Reference |

| 9a (unsubstituted precursor) | 14.43 ± 3.76 µM | [1] |

| 10a (morpholine extended analogue) | 3.76 ± 0.52 µM | [1] |

| 12a (nonfunctionalized piperidine) | 1.17 µM | [1] |

Table 2: Surface Plasmon Resonance (SPR) binding affinities for EG00229 analogues.

The EG00229 Binding Site and Mechanism of Action

EG00229 is designed to mimic the C-terminal arginine of VEGF-A165, which is crucial for its interaction with NRP1.[7] Structural studies, including X-ray crystallography and NMR spectroscopy, have confirmed that EG00229 binds to the b1 domain of NRP1, the same binding pocket as VEGF-A.[2][3][4][8] The crystal structure of EG00229 in complex with the human NRP1-b1 domain (PDB: 3I97) reveals the precise molecular interactions.[1][8] The arginine mimetic portion of EG00229 fits into a pocket on NRP1, with the guanidinium (B1211019) group forming key interactions.[1]

The binding of EG00229 to NRP1 competitively inhibits the binding of VEGF-A.[6] In endothelial cells, NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGF Receptor 2 (VEGFR2) and subsequent signaling.[3] By blocking the VEGF-A binding site on NRP1, EG00229 attenuates VEGFR2 phosphorylation and downstream signaling cascades that promote cell migration and angiogenesis.[2][3][4]

References

- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural studies of neuropilin/antibody complexes provide insights into semaphorin and VEGF binding | The EMBO Journal [link.springer.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

EG00229 chemical structure and properties

An In-depth Technical Guide to EG00229: A Neuropilin-1 Antagonist

EG00229 is a small molecule antagonist of the Neuropilin-1 (NRP1) receptor.[1][2] It was the first small molecule ligand developed to inhibit the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1.[3][4] By selectively binding to the b1 domain of NRP1, EG00229 allosterically blocks the binding of VEGF-A, thereby modulating downstream signaling pathways involved in angiogenesis, tumor progression, and immune response.[1][5] This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of EG00229 for researchers and drug development professionals.

Chemical Structure and Properties

EG00229 is chemically identified as N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine.[2] The compound is often supplied as a trifluoroacetate (B77799) salt.[1][6]

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | [7] |

| CAS Number | 1018927-63-3 (for parent compound) | [2] |

| 1210945-69-9 (for trifluoroacetate salt) | [6][8] | |

| Molecular Formula | C17H19N7O5S3 (parent compound) | [2] |

| C19H20F3N7O7S3 or C17H19N7O5S3.CF3CO2H (trifluoroacetate salt) | [6][8] | |

| Molecular Weight | 497.57 g/mol (parent compound) | [2] |

| 611.60 g/mol (trifluoroacetate salt) | [1][9] | |

| SMILES | O=S(C1=CC=CC2=NSN=C12)(NC3=C(C(N--INVALID-LINK--CCCNC(N)=N)=O)SC=C3)=O | [2] |

| OC(=O)C(F)(F)F.NC(=N)NCCC--INVALID-LINK--C(O)=O (trifluoroacetate salt) | [8] | |

| InChI Key | ZWWMEDURALZMEV-NSHDSACASA-N (parent compound) | [2] |

| Purity | ≥98% (HPLC) | [2][6] |

| Solubility | Soluble to 100 mM in DMSO and to 100 mM in 2eq. NaOH. Insoluble in H2O. | [6][10] |

| Storage | Store at -20°C, sealed and away from moisture. | [1][2][6] |

Pharmacological Profile

Mechanism of Action

EG00229 is a selective antagonist of the Neuropilin-1 (NRP1) receptor.[1] NRP1 is a co-receptor for various growth factors, most notably isoforms of VEGF-A.[5] The binding of VEGF-A's C-terminal domain to the b1 domain of NRP1 enhances the signaling cascade initiated by VEGF-A binding to its primary receptor, VEGFR2.[4] This enhanced signaling is crucial for angiogenesis and tumor development.[11]

EG00229 was specifically designed to interact with the VEGF-A binding pocket on the NRP1 b1 domain.[3][4] By occupying this site, it prevents the binding of VEGF-A to NRP1, thereby attenuating the potentiation of VEGFR2 signaling.[1][3] Importantly, EG00229 does not affect the binding of VEGF-A to its primary receptors, VEGFR-1 and VEGFR-2.[1][2]

In Vitro and In Vivo Activity

EG00229 has demonstrated significant biological activity in a variety of experimental models. It inhibits VEGF-A binding, reduces downstream signaling, and affects cell behavior in vitro and in vivo.

| Assay / Model | Cell Line / System | Endpoint | Result (IC50 / Effect) | Source |

| VEGF-A Binding | Purified NRP1 b1 domain | Inhibition of bt-VEGF-A binding | IC50 = 3 µM | [1][8][9] |

| VEGF-A Binding | PAE/NRP1 cells | Inhibition of 125I-VEGF-A binding | IC50 = 8 µM | [1][7][8] |

| VEGF-A Binding | HUVECs (express NRP1, VEGFR1, VEGFR2) | Inhibition of VEGF-A binding | IC50 = 23 µM | [1][7][8] |

| VEGFR2 Phosphorylation | HUVECs | Inhibition of VEGF-A induced phosphorylation | 34% max inhibition at 100 µM | [7] |

| Cell Viability | A549 lung carcinoma cells | Reduction in cell viability (48h) | Significant reduction at 10-100 µM | [1][8] |

| Cell Migration | HUVECs | Attenuation of VEGF-A induced migration | Significant reduction | [2][3] |

| Tumor Growth | NSG mice with ECS cells | Reduction in tumor growth and vascularization | Substantial reduction at 10 mg/kg (i.p.) | [1][8] |

Beyond its anti-angiogenic effects, EG00229 has been shown to block pro-tumorigenic M2 polarization in glioma-associated microglia and macrophages.[2] It also increases the chemosensitivity of A549 lung cancer cells to paclitaxel (B517696) (Taxol).[2][12] More recently, it was found to inhibit the binding of the SARS-CoV-2 S1 protein to NRP1, a host factor for the virus.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols used to characterize EG00229.

VEGF-A Binding Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the interaction between VEGF-A and the purified extracellular domain of NRP1.

-

Reagents : Purified recombinant NRP1 b1 domain, biotinylated VEGF-A (bt-VEGF-A), streptavidin-coated plates, assay buffer.

-

Procedure :

-

Streptavidin-coated 96-well plates are incubated with bt-VEGF-A to allow for capture.

-

Unbound bt-VEGF-A is washed away.

-

The purified NRP1 b1 domain is pre-incubated with varying concentrations of EG00229.

-

The NRP1/EG00229 mixture is added to the wells containing the captured bt-VEGF-A.

-

After incubation, the plate is washed to remove unbound NRP1.

-

The amount of bound NRP1 is quantified using an anti-NRP1 antibody conjugated to a detection enzyme (e.g., HRP) followed by the addition of a substrate.

-

The signal is read on a plate reader, and IC50 values are calculated from the dose-response curve.

-

Cell Viability Assay

This protocol assesses the effect of EG00229 on the viability of cancer cells.

-

Cell Line : A549 human lung carcinoma cells.[8]

-

Procedure :

-

A549 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of EG00229 (e.g., 0-100 µM).[8]

-

Cells are incubated for a specified period, typically 48 hours.[1][8]

-

Cell viability is measured using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

-

The absorbance or fluorescence is measured, and the percentage of viable cells relative to an untreated control is calculated.

-

In Vivo Tumor Growth Study

This protocol evaluates the efficacy of EG00229 in a preclinical cancer model.

-

Animal Model : 6-week old female NOD scid IL2 receptor gamma chain knockout (NSG) mice.[8]

-

Tumor Cell Implantation : Epidermal cancer stem cells (ECS) are implanted subcutaneously into the flanks of the mice.[8]

-

Treatment Protocol :

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal (i.p.) injections of EG00229 at a dose of 10 mg/kg.[8]

-

The control group receives vehicle injections.

-

Injections are administered three times per week for a duration of four weeks.[8]

-

-

Endpoint Analysis :

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. EG00229 | CAS:1210945-69-9 | Nrp1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. EG00229 | 1210945-69-9 | MOLNOVA [molnova.com]

- 9. EG00229 | TargetMol [targetmol.com]

- 10. apexbt.com [apexbt.com]

- 11. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 12. rcsb.org [rcsb.org]

The Function of EG00229: A Technical Guide for Researchers

An in-depth analysis of the small molecule Neuropilin-1 antagonist, EG00229, detailing its mechanism of action, effects on key signaling pathways, and its potential as a therapeutic agent.

EG00229 is a synthetically developed small molecule that functions as an antagonist of the Neuropilin-1 (NRP1) receptor.[1][2][3] It selectively interferes with the interaction between NRP1 and one of its primary ligands, Vascular Endothelial Growth Factor A (VEGF-A).[2][4][5] This inhibitory action underpins the multifaceted biological effects of EG00229, which span anti-angiogenic, anti-tumor, and immunomodulatory activities.[1][6][7] This guide provides a comprehensive overview of the function of EG00229, tailored for professionals in research and drug development.

Mechanism of Action

EG00229 exerts its effects by specifically binding to the b1 domain of NRP1, the same site that recognizes the C-terminal region of VEGF-A165.[4][5][8] This competitive inhibition prevents VEGF-A from binding to NRP1, thereby disrupting the formation of the NRP1/VEGFR-2 signaling complex.[5][6] Notably, EG00229 does not affect the binding of VEGF-A to its other receptors, VEGFR-1 and VEGFR-2, highlighting its specificity for the NRP1-mediated signaling axis.[2][3] The binding of EG00229 to NRP1 has been characterized by X-ray crystallography and NMR spectroscopy, providing a detailed understanding of the molecular interactions involved.[4][5][9]

Quantitative Data Summary

The inhibitory potency and biological effects of EG00229 have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Conditions | Cell Line/System |

| IC50 (bt-VEGF-A binding to NRP1 b1 domain) | 3 µM | Purified protein binding assay | N/A |

| IC50 (125I-VEGF-A binding to NRP1) | 8 µM | Whole-cell binding assay | Porcine Aortic Endothelial (PAE) cells expressing NRP1 |

| IC50 (VEGF-A binding) | 23 µM | Whole-cell binding assay | Human Umbilical Vein Endothelial Cells (HUVECs) |

| IC50 (Thiophene-based scaffold precursor) | 13 µM | Inhibition of VEGF-A165 binding to NRP1 | Not specified |

Table 1: Inhibitory Concentrations (IC50) of EG00229 in various binding assays.[2][4][5]

| Effect | Concentration | Assay | Cell Line |

| Inhibition of VEGF-A induced VEGFR-2 phosphorylation | 30 µM (50% inhibition) | Western Blot | HUVECs |

| Reduction in cell viability | 0-100 µM (concentration-dependent) | Cell viability assay (48 hours) | A549 (lung carcinoma) |

| Inhibition of cell migration | 100 µM (~34% reduction) | Wound-healing assay | HUVECs |

| Sensitization to chemotherapy (paclitaxel and 5-fluorouracil) | Not specified | Cytotoxicity assay | A549 (lung carcinoma) |

Table 2: Functional effects of EG00229 in cellular assays.[1][2][4][10]

Key Signaling Pathways Modulated by EG00229

EG00229's antagonism of the NRP1-VEGF-A interaction leads to the modulation of several downstream signaling pathways critical for cancer progression and immune regulation.

VEGF Signaling and Angiogenesis

By preventing VEGF-A from binding to NRP1, EG00229 attenuates VEGFR-2 signaling, even though it doesn't directly bind to VEGFR-2.[1][5] This leads to a reduction in VEGF-A-induced VEGFR-2 tyrosine phosphorylation, a key step in the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.[3][4]

Caption: EG00229 inhibits VEGF-A-mediated angiogenesis.

TGF-β Signaling and Immune Modulation

Recent studies have revealed a role for EG00229 in modulating the transforming growth factor-beta (TGF-β) signaling pathway.[1] NRP1 can act as a co-receptor for TGF-β, and its interaction with TGF-β receptor 1 (TGFβR1) can activate SMAD2/3 signaling.[1] This pathway is implicated in the expansion of regulatory T-cells (Tregs), which suppress the anti-tumor immune response.[1] By blocking NRP1, EG00229 can reverse this immunosuppressive phenotype by inhibiting canonical TGF-β signaling through SMAD3/AKT.[1]

Caption: EG00229 modulates TGF-β signaling to reduce immune suppression.

PI3K/Akt/mTOR Pathway and Radiation Resistance

In the context of non-small cell lung cancer (NSCLC), NRP1 has been implicated in resistance to radiation therapy.[11] The binding of VEGF-165 to NRP1 can activate the PI3K/Akt/mTOR pathway, which promotes cell proliferation and survival, thus contributing to radiation resistance.[11] EG00229 has been shown to decrease the expression of key proteins in this pathway (PI3K, p-AKT, and mTOR), suggesting it can reverse radiation resistance by inhibiting the NRP1-VEGF interaction.[11]

Caption: EG00229 inhibits the PI3K/Akt/mTOR pathway, potentially reversing radiation resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

VEGF-A Binding Assay (IC50 Determination)

Objective: To determine the concentration of EG00229 required to inhibit 50% of VEGF-A binding to NRP1.

Methodology:

-

Cell Culture: Porcine Aortic Endothelial (PAE) cells engineered to express NRP1 (PAE/NRP1) are cultured in 24-well plates.[4][5]

-

Incubation with Inhibitor: Cells are incubated with varying concentrations of EG00229 (typically ranging from 0.1 to 100 µM).[4][5]

-

Addition of Labeled VEGF-A: A constant concentration of radiolabeled 125I-VEGF-A165 (e.g., 0.1 nM) is added to the wells.[4][5]

-

Incubation: The plates are incubated to allow for binding to occur.

-

Washing: Unbound 125I-VEGF-A165 is removed by washing the cells.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Nonspecific Binding: Nonspecific binding is determined in the presence of a 100-fold excess of unlabeled VEGF-A.[5]

-

Data Analysis: The percentage of specific binding at each concentration of EG00229 is calculated, and the IC50 value is determined by non-linear regression analysis.[4][5]

VEGFR-2 Phosphorylation Assay

Objective: To assess the effect of EG00229 on VEGF-A-induced VEGFR-2 phosphorylation.

Methodology:

-

Cell Culture and Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence and then serum-starved to reduce basal receptor phosphorylation.

-

Inhibitor Pre-treatment: Cells are pre-incubated with EG00229 at various concentrations.

-

VEGF-A Stimulation: Cells are stimulated with a known concentration of VEGF-A (e.g., 1 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR-2 phosphorylation.[1]

-

Cell Lysis: Cells are lysed to extract total protein.

-

Western Blotting:

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

-

Data Analysis: The intensity of the p-VEGFR-2 bands is quantified and normalized to a loading control (e.g., total VEGFR-2 or a housekeeping protein like actin). The percentage of inhibition by EG00229 is then calculated relative to the VEGF-A stimulated control.[1]

Cell Migration Assay (Wound-Healing Assay)

Objective: To evaluate the effect of EG00229 on endothelial cell migration.

Methodology:

-

Cell Culture: HUVECs are grown to a confluent monolayer in a multi-well plate.

-

Scratch Wound: A sterile pipette tip is used to create a uniform "scratch" or "wound" in the cell monolayer.

-

Treatment: The medium is replaced with fresh medium containing VEGF-A (to stimulate migration) and different concentrations of EG00229. A control group with VEGF-A alone is included.

-

Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., 24 or 48 hours).

-

Data Analysis: The area of the wound is measured at each time point. The rate of wound closure is calculated to determine the extent of cell migration. The inhibition of migration by EG00229 is expressed as a percentage of the migration in the VEGF-A treated control.[11]

Caption: Workflow for key experiments to characterize EG00229 function.

Therapeutic Potential and Future Directions

The ability of EG00229 to inhibit angiogenesis, reduce tumor cell viability and migration, and modulate the tumor microenvironment makes it a promising candidate for cancer therapy.[1][6][7] Its capacity to enhance the efficacy of cytotoxic agents like paclitaxel (B517696) and 5-fluorouracil, as well as to potentially reverse radiation resistance, suggests its utility in combination therapies.[4][11][12] Furthermore, its immunomodulatory effects through the TGF-β pathway open up possibilities for its use in immuno-oncology.[1]

While EG00229 itself has been a valuable research tool, it has also served as a scaffold for the development of more potent NRP1 inhibitors.[9][10] Further research is warranted to fully elucidate the therapeutic potential of NRP1 antagonism and to advance novel inhibitors into clinical development. As of now, there is no publicly available information on clinical trials specifically for EG00229.[13][14] The continued investigation of molecules like EG00229 will be crucial in developing new strategies to combat cancer and other diseases where NRP1 plays a pathological role.

References

- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]

- 4. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of EG00229 on Radiation Resistance of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 14. vjneurology.com [vjneurology.com]

The Discovery and Synthesis of EG00229: A Small Molecule Antagonist of Neuropilin-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EG00229 is a pioneering small molecule antagonist of Neuropilin-1 (NRP1), a cell surface receptor critically involved in angiogenesis and neuronal guidance. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of EG00229. It details the rational design approach originating from a peptide fragment of Vascular Endothelial Growth Factor A (VEGF-A), the primary ligand of NRP1. This guide includes a summary of its biological activity, detailed experimental protocols for key assays, and a thorough examination of its mechanism of action. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

Neuropilin-1 (NRP1) is a non-tyrosine kinase co-receptor that plays a crucial role in various physiological and pathological processes, most notably in angiogenesis and axon guidance.[1][2] It enhances the signaling of Vascular Endothelial Growth Factor A (VEGF-A) by binding to its C-terminal region and presenting it to the primary signaling receptor, VEGFR2.[2] This interaction potentiates downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, all of which are hallmarks of angiogenesis. Given the central role of angiogenesis in tumor growth and metastasis, NRP1 has emerged as a compelling therapeutic target in oncology.[2]

The development of small molecule inhibitors of the VEGF-A/NRP1 interaction has been a significant challenge due to the large and relatively flat protein-protein interface. EG00229 was the first small molecule reported to selectively bind to the NRP1 b1 domain, the primary binding site for VEGF-A, and inhibit its function.[3][4] Its discovery provided a valuable chemical tool to probe NRP1 biology and a promising starting point for the development of novel anti-angiogenic therapies.[5]

Discovery of EG00229

The discovery of EG00229 was the result of a rational drug design strategy, beginning with the identification of the minimal binding epitope of VEGF-A required for its interaction with NRP1.[2]

From VEGF-A Peptide to a Small Molecule Scaffold

Initial studies focused on truncating the C-terminal peptide of VEGF-A to identify the smallest fragment that retained significant affinity for NRP1.[2] This led to the identification of the tetrapeptide H-KPAR-OH as a minimal active sequence.[2] Structure-activity relationship (SAR) studies around this peptide provided key insights into the essential pharmacophoric features required for NRP1 binding, particularly the critical role of the C-terminal arginine residue.[2]

Peptidomimetic Design and Optimization

Based on the peptide SAR, a peptidomimetic approach was employed to design a more drug-like small molecule scaffold.[2] This effort led to the synthesis and development of EG00229, a molecule designed to mimic the key interactions of the VEGF-A peptide within the NRP1 binding pocket.[2][3] The structure of EG00229 incorporates a guanidinium (B1211019) group to mimic the essential arginine residue of the peptide ligand.[2]

Synthesis of EG00229

The synthesis of EG00229 is a multi-step process involving the coupling of key intermediates.[3] A generalized synthetic scheme is presented below.

Caption: Generalized synthetic scheme for EG00229.[3]

Mechanism of Action and Biological Activity

EG00229 functions as a competitive antagonist at the NRP1 receptor.[1] It selectively binds to the b1 domain of NRP1, thereby preventing the binding of VEGF-A.[1][6] This inhibitory action disrupts the formation of the VEGF-A/NRP1/VEGFR2 ternary complex, leading to a reduction in VEGF-A-mediated downstream signaling.[1]

Signaling Pathway

The binding of VEGF-A to VEGFR2, potentiated by NRP1, initiates a phosphorylation cascade that activates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell function.[1] By inhibiting the initial binding of VEGF-A to NRP1, EG00229 effectively dampens this entire signaling cascade.

Caption: Simplified signaling pathway of VEGF-A/NRP1 and the inhibitory action of EG00229.

Summary of Biological Activities

EG00229 has been shown to exhibit a range of biological activities consistent with the inhibition of NRP1 signaling.

-

Inhibition of VEGF-A Binding: EG00229 competitively inhibits the binding of VEGF-A to the NRP1 b1 domain.[1][6]

-

Reduction of VEGFR2 Phosphorylation: Consequently, it reduces VEGF-A-induced tyrosine phosphorylation of VEGFR2 in human umbilical vein endothelial cells (HUVECs).[1]

-

Anti-migratory Effects: EG00229 attenuates VEGF-A-induced migration of HUVECs.[1]

-

Antitumor Activity: It reduces the viability of A549 lung carcinoma cells in vitro and has been shown to reduce tumor growth and vascularization in mouse models.[1][6]

-

Chemosensitization: EG00229 increases the chemosensitivity of A549 cells to taxol.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for EG00229.

Table 1: In Vitro Binding Affinity

| Assay | Cell Line/System | IC50 (µM) | Reference |

| ¹²⁵I-VEGF-A binding to PAE/NRP1 cells | Porcine Aortic Endothelial | 8 | [6] |

| bt-VEGF-A binding to purified NRP1 b1 domain | Cell-free | 3 | [6] |

| VEGF-A binding to HUVECs | Human Umbilical Vein Endothelial | 23 | [6] |

Table 2: Cellular Activity

| Activity | Cell Line | Concentration | Effect | Reference |

| Inhibition of VEGFR2 Phosphorylation | HUVEC | 30 µM | 20% inhibition | [5] |

| Reduction of Cell Viability | A549 | 0-100 µM (48h) | Significant reduction in viability | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of EG00229

The large-scale synthesis of EG00229 (referred to as compound 2 in the original publication) involves the following key steps[3]:

-

Synthesis of 3-(Benzo[1][6][7]thiadiazole-4-sulfonylamino)thiophene-2-carboxylic Acid (13): 3-(Benzo[1][6][7]thiadiazole-4-sulfonylamino)thiophene-2-carboxylic acid methyl ester (12) is hydrolyzed using lithium hydroxide (B78521) monohydrate in a mixture of THF, methanol, and water at 50 °C.

-

Synthesis of (S)-2-{[3-(Benzo[1][6][7]thiadiazole-4-sulfonylamino)thiophene-2-carbonyl]amino}-5-guanidino(Pbf)pentanoic Acid Methyl Ester (15): The resulting carboxylic acid (13) is coupled with (S)-2-amino-5-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-yl)sulfonylguanidinopentanoic acid methyl ester using PyBrOP and DIPEA in DCM at 20 °C.

-

Synthesis of (S)-2-{[3-(Benzo[1][6][7]thiadiazole-4-sulfonylamino)thiophene-2-carbonyl]amino}-5-guanidino(Pbf)pentanoic Acid: The methyl ester of compound 15 is hydrolyzed with lithium hydroxide monohydrate in a mixture of THF and water.

-

Synthesis of (S)-2-(3-(Benzo[c][1][6][7]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid (2, EG00229): The Pbf protecting group is removed by treatment with a 9:1 mixture of TFA and water.

VEGF-A Binding Assay (Cell-Free)

This assay quantifies the ability of EG00229 to displace biotinylated VEGF-A from the purified NRP1 b1 domain.[4]

Caption: Workflow for the cell-free VEGF-A binding assay.

VEGFR2 Phosphorylation Assay

This Western blot-based assay measures the effect of EG00229 on VEGF-A-induced VEGFR2 phosphorylation in HUVECs.

Caption: Workflow for the VEGFR2 phosphorylation assay.

Cell Migration Assay (Wound Healing)

This assay assesses the impact of EG00229 on the migratory capacity of endothelial cells.

-

Cell Seeding: HUVECs are grown to confluence in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with media containing various concentrations of EG00229 in the presence of a chemoattractant like VEGF-A.

-

Imaging: The wound area is imaged at the start of the experiment (0 hours) and after a defined period (e.g., 12-24 hours).

-

Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time.

Structural Biology

The interaction between EG00229 and NRP1 has been characterized at the atomic level using NMR spectroscopy and X-ray crystallography.[3][4] These studies have confirmed that EG00229 binds to the same binding pocket on the NRP1 b1 domain as VEGF-A.[3] The crystal structure of the EG00229-NRP1 complex (PDB: 3I97) reveals the key molecular interactions that underpin its binding affinity and specificity.[3]

Conclusion

EG00229 represents a landmark achievement in the development of small molecule inhibitors of the VEGF-A/NRP1 protein-protein interaction. Its discovery, guided by a rational, structure-based design approach, has provided a powerful tool for dissecting the complex biology of NRP1 and has paved the way for the development of a new class of anti-angiogenic agents. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of cancer biology, angiogenesis, and drug discovery. The continued exploration of the EG00229 scaffold and its derivatives holds significant promise for the future of targeted cancer therapy.

References

- 1. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of EG00229 with the Neuropilin-1 (NRP1) b1 Domain

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the small molecule EG00229 and its interaction with the b1 domain of Neuropilin-1 (NRP1). It details the mechanism of action, quantitative binding data, key experimental methodologies, and the resultant signaling pathways.

Introduction: NRP1 as a Therapeutic Target

Neuropilin-1 (NRP1) is a transmembrane co-receptor crucial for a range of physiological processes, including neuronal guidance and angiogenesis.[1] In the context of oncology and vascular biology, NRP1 is of significant interest as it acts as a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF-A165 isoform.[2] The interaction is mediated by the binding of the C-terminal domain of VEGF-A165 to the extracellular b1 domain of NRP1.[3][4] This binding enhances the signaling cascade mediated by the primary VEGF receptor, VEGFR2, promoting angiogenesis, tumor growth, and metastasis.[3][4]

Given its role in pathology, the NRP1-VEGF-A interface has become an attractive target for therapeutic intervention. EG00229 was the first small-molecule antagonist developed to specifically disrupt this protein-protein interaction, providing a valuable tool for studying NRP1 biology and a foundation for novel anti-cancer therapeutics.[2][5]

Mechanism of Action: Competitive Inhibition at the b1 Domain

EG00229 functions as a competitive antagonist, directly binding to the VEGF-A binding pocket on the b1 domain of NRP1.[4][6] Structural studies, including X-ray crystallography (PDB: 3I97) and NMR spectroscopy, have elucidated the specifics of this interaction.[2][5][7] The VEGF-A165 binding site is a polar cleft located at the top of the b1 domain's distorted jellyroll β-barrel core.[1][7][8] EG00229 mimics the C-terminal arginine residue of VEGF-A, which is critical for the interaction.[9] The arginine-like moiety of EG00229 fits into this pocket, forming key interactions with NRP1-b1 residues, thereby preventing the binding of VEGF-A165 and inhibiting its function.[7][9]

Quantitative Data: Binding Affinity and Cellular Potency

The inhibitory potency of EG00229 has been quantified in various assays, demonstrating its specific activity against the NRP1/VEGF-A interaction. It notably has no effect on VEGF-A binding to VEGFR-1 or VEGFR-2.[10]

| Assay Type | System | Ligand | IC50 Value | Reference |

| Cell-Free Binding Assay | Purified recombinant NRP1 b1 domain | Biotinylated VEGF-A165 | 3 µM | [10] |

| Cell-Based Binding Assay | Porcine Aortic Endothelial (PAE)/NRP1 cells | 125I-VEGF-A165 | 8 µM | [10][11] |

| Cell-Based Binding Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-A | 23 µM | [10] |

| Cell-Based Binding Assay | A549 (Lung Carcinoma) & DU145 (Prostate Carcinoma) | VEGF-A | Similar potency to PAE/NRP1 cells | [10] |

Signaling Pathways and Logical Relationships

The interaction of EG00229 with the NRP1 b1 domain perturbs critical signaling pathways involved in angiogenesis and vascular permeability.

Canonical VEGF-A/NRP1 Signaling

VEGF-A165 forms a bridge between NRP1 and VEGFR2, creating a ternary complex that enhances VEGFR2 phosphorylation and subsequent downstream signaling, leading to endothelial cell migration, proliferation, and angiogenesis.[3][4]

Inhibitory Action of EG00229

EG00229 competitively binds to the NRP1 b1 domain, preventing the formation of the VEGF-A165/NRP1/VEGFR2 complex. This attenuates VEGFR2 phosphorylation and blocks downstream pro-angiogenic signals.[2][5]

EG00229-Induced Vascular Permeability Signaling

Unexpectedly, recent studies have shown that EG00229, in the absence of VEGF-A, can itself induce signaling. This effect, which leads to increased neurovascular permeability, is dependent on NRP1 but independent of VEGFR1 and VEGFR2.[12][13][14] It involves the activation of p38 MAP kinase and SRC family kinases (SFK).[12][13]

Experimental Protocols

The characterization of EG00229's interaction with NRP1 has relied on several key experimental methodologies.

Competitive Radioligand Binding Assay (Cell-Based)

This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor on the cell surface.

Protocol:

-

Cell Culture: Plate Porcine Aortic Endothelial cells engineered to express NRP1 (PAE/NRP1) in 24-well plates and grow to confluency.[4]

-

Compound Incubation: Wash cells and incubate with varying concentrations of EG00229 (e.g., 0.1 µM to 100 µM) in binding buffer.[4]

-

Radioligand Addition: Add a constant concentration of 125I-labeled VEGF-A165 (e.g., 0.1 nM) to each well.[4]

-

Incubation: Incubate plates to allow binding to reach equilibrium.

-

Nonspecific Binding Control: In parallel wells, add a 100-fold excess of unlabeled VEGF-A165 to determine the level of nonspecific binding.[4]

-

Washing: Aspirate the incubation medium and wash the cells rapidly with ice-cold buffer to remove unbound radioligand.

-

Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percentage of specific binding against the log concentration of EG00229 and fit the data to a dose-response curve to determine the IC50 value.[4]

Cell-Free Biotinylated VEGF-A Binding Assay (ELISA-based)

This assay assesses direct binding inhibition in a purified system, removing cellular complexity.

Protocol:

-

Plate Coating: Coat 96-well microplates with purified recombinant NRP1 b1 domain and incubate overnight.[2][4]

-

Blocking: Wash the plates and block nonspecific binding sites with a blocking agent like Bovine Serum Albumin (BSA).

-

Competitive Binding: Add a fixed concentration of biotinylated VEGF-A165 (bt-VEGF-A165, e.g., 0.25 nM) to the wells along with a dilution series of EG00229.[2][4]

-

Detection: Wash the plates to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the captured bt-VEGF-A165.

-

Signal Generation: After another wash, add an HRP substrate (e.g., TMB). The enzyme converts the substrate into a colored product.

-

Quantification: Stop the reaction and measure the absorbance using a plate reader. The signal intensity is proportional to the amount of bt-VEGF-A165 bound to NRP1.

-

Analysis: Determine the IC50 value by plotting the signal against the inhibitor concentration.

VEGFR2 Phosphorylation Assay

This assay measures the functional consequence of NRP1 inhibition on the primary VEGF receptor.

Protocol:

-

Cell Culture: Culture HUVECs until they are ready for treatment.

-

Starvation: Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Inhibitor Pre-treatment: Pre-incubate the cells with EG00229 for a defined period.

-

Stimulation: Stimulate the cells with VEGF-A165 for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.[11]

-

Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for phosphorylated VEGFR2 (pVEGFR2).

-

Analysis: Re-probe the membrane with an antibody for total VEGFR2 as a loading control. Quantify band intensities to determine the relative reduction in VEGFR2 phosphorylation caused by EG00229.

Functional Consequences of NRP1-b1 Inhibition

The binding of EG00229 to the NRP1 b1 domain translates into several significant downstream biological effects.

-

Inhibition of Endothelial Cell Migration: EG00229 attenuates VEGF-A-induced migration of HUVECs, a key process in the formation of new blood vessels.[2]

-

Attenuation of VEGFR2 Phosphorylation: By preventing the formation of the NRP1/VEGFR2 complex, EG00229 reduces the level of VEGF-A-stimulated VEGFR2 tyrosine phosphorylation in endothelial cells.[2][5]

-

Reduced Tumor Cell Viability: EG00229 can directly reduce the viability of some tumor cells, such as A549 lung carcinoma cells.[5]

-

Chemosensitization: The molecule enhances the potency of cytotoxic chemotherapy agents like paclitaxel (B517696) and 5-fluorouracil (B62378) in carcinoma cells.[3][5]

-

Immune Modulation: EG00229 has been shown to block the production of TGFβ in regulatory T-cells (Tregs), suggesting a role in modulating the tumor immune microenvironment.[11]

Conclusion

EG00229 is a seminal small molecule that validates the b1 domain of Neuropilin-1 as a druggable target. Through competitive inhibition of the NRP1/VEGF-A165 interaction, it effectively blocks canonical pro-angiogenic signaling. The quantitative binding data and detailed experimental protocols provide a robust framework for its characterization. Furthermore, the discovery of its unexpected ability to induce vascular permeability independent of VEGFR2 highlights the complexity of NRP1 signaling and opens new avenues for research.[13] As a foundational tool and a starting point for the development of more potent antagonists like EG01377, EG00229 remains a cornerstone in the study of NRP1 biology and the pursuit of novel anti-angiogenic and immunomodulatory therapies.[15]

References

- 1. Crystal structure of the human neuropilin-1 b1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 4. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.brighton.ac.uk [research.brighton.ac.uk]

- 14. biorxiv.org [biorxiv.org]

- 15. rcsb.org [rcsb.org]

EG00229: A Selective Neuropilin-1 Antagonist for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neuropilin-1 (NRP1) has emerged as a critical co-receptor in multiple signaling pathways implicated in cancer progression, most notably in angiogenesis through its interaction with Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] Its overexpression in various tumor types is often correlated with poor prognosis, making it a compelling target for therapeutic intervention.[1][4] EG00229 is a first-in-class small molecule antagonist that selectively targets the VEGF-A binding site on the b1 domain of NRP1.[5][6][7][8] This technical guide provides a comprehensive overview of the preclinical data for EG00229, including its mechanism of action, quantitative inhibitory and cellular effects, detailed experimental protocols, and its potential in combination therapies.

Introduction to Neuropilin-1 in Oncology

Neuropilin-1 is a transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of ligands, including class 3 semaphorins and VEGF-A.[1][2] In the context of cancer, the interaction between VEGF-A and NRP1 is crucial. This binding enhances the pro-angiogenic signals mediated by VEGF Receptor 2 (VEGFR2), promoting endothelial cell proliferation, migration, and survival, which are essential for tumor vascularization and growth.[1][6][7][9] Furthermore, NRP1 is expressed on tumor cells themselves, where it can contribute to proliferation, migration, and invasion.[1][3][6] Given its multifaceted role in the tumor microenvironment, targeting NRP1 presents a promising strategy for anticancer therapy.[1][10]

EG00229: Mechanism of Action

EG00229 was developed as a peptidomimetic, designed based on the C-terminal amino acid sequence of VEGF-A that interacts with NRP1.[6][7][9] It selectively inhibits the binding of VEGF-A to the b1 domain of NRP1, thereby acting as a competitive antagonist.[5] Crucially, EG00229 does not affect the binding of VEGF-A to its primary signaling receptors, VEGFR1 and VEGFR2.[5] The inhibitory action of EG00229 on the VEGF-A/NRP1 axis leads to the attenuation of downstream signaling cascades, including the phosphorylation of VEGFR2, which is a key step in the initiation of the angiogenic signal.[5][6][7]

The binding mode of EG00229 to the NRP1 b1 domain has been structurally characterized by X-ray crystallography and NMR spectroscopy, providing a solid foundation for its mechanism of action and for the development of next-generation antagonists.[6][7][11]

Figure 1: Mechanism of Action of EG00229.

Quantitative Data Summary

The biological activity of EG00229 has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of EG00229

| Assay Target/System | Assay Type | IC₅₀ Value | Reference(s) |

| Purified NRP1 b1 domain | Biotinylated VEGF-A Binding Assay | 3 µM | [5] |

| Porcine Aortic Endothelial (PAE) cells expressing NRP1 | ¹²⁵I-VEGF-A Binding Assay | 8 µM | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-A Binding Assay | 23 µM | [5] |

Table 2: Cellular Activity of EG00229

| Cell Line | Assay | Effect | Concentration(s) | Reference(s) |

| HUVECs | VEGF-A-induced VEGFR2 Phosphorylation | Attenuation | 10-100 µM | [6][7] |

| HUVECs | VEGF-A-induced Cell Migration | Inhibition | 10-100 µM | [5] |

| A549 (Lung Carcinoma) | Cell Viability | Reduction | 0-100 µM (48h) | [5][8] |

| A549 (Lung Carcinoma) | Chemosensitization with Paclitaxel & 5-FU | Increased potency of cytotoxic agents | Not specified | [7][8][12] |

| Glioma-associated microglia and macrophages | M2 Polarization | Blocks pro-tumorigenic polarization | Not specified |

Table 3: In Vivo Efficacy of EG00229

| Tumor Model | Mouse Strain | Dosing Regimen | Outcome | Reference(s) |

| Not specified | NSG | 0-10 mg/kg, IP, 3x/week for 4 weeks | Substantial reduction in tumor growth and vascularization | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

VEGF-A Binding Inhibition Assay (Purified NRP1 b1 Domain)

This protocol is adapted from the methodology described in Jarvis et al. (2010).[6][7]

-

Plate Coating: Coat 96-well plates with purified recombinant NRP1 b1 domain and incubate overnight at 4°C.

-

Blocking: Wash the plates with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Compound Incubation: Add varying concentrations of EG00229 (e.g., from 0.1 to 100 µM) to the wells.

-

Ligand Addition: Add a constant concentration of biotinylated VEGF-A₁₆₅ (bt-VEGF-A₁₆₅), for instance 0.25 nM, to each well.

-

Incubation: Incubate the plate for 2 hours at room temperature to allow for competitive binding.

-

Detection: Wash the plates to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Signal Generation: After another wash step, add a suitable HRP substrate (e.g., TMB) and stop the reaction with an acid solution.

-

Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of inhibition for each concentration of EG00229 and determine the IC₅₀ value by fitting the data to a dose-response curve.

HUVEC Chemotactic Migration Assay

This protocol is a generalized version based on transwell migration assays.[13]

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium (EGM-2) until they reach 80-90% confluency.

-

Cell Starvation: Prior to the assay, starve the HUVECs in a low-serum medium (e.g., EBM with 0.5% FBS) for 4-6 hours.

-

Assay Setup: Use a 24-well plate with transwell inserts (e.g., 8 µm pore size). In the lower chamber, add the low-serum medium containing VEGF-A (e.g., 25 ng/mL) as the chemoattractant.

-

Treatment: In the upper chamber, resuspend the starved HUVECs in the low-serum medium and add varying concentrations of EG00229 or vehicle control (DMSO). Seed the cells into the inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution like Crystal Violet or DAPI.

-

Quantification: Count the number of migrated cells in several representative fields of view under a microscope. Express the results as a percentage of the migration observed in the vehicle-treated control.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGF (Vascular Endothelial Growth Factor) Induces NRP1 (Neuropilin-1) Cleavage via ADAMs (a Disintegrin and Metalloproteinase) 9 and 10 to Generate Novel Carboxy-Terminal NRP1 Fragments That Regulate Angiogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

EG00229: A Technical Whitepaper on the Neuropilin-1 Antagonist

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a selective small molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3][4][5][6][7] Developed from a peptide-based approach, EG00229 was designed to mimic the C-terminal end of VEGF-A165, thereby competitively inhibiting its binding to the b1 domain of NRP1.[3][6] This targeted inhibition disrupts the VEGF-A/NRP1 signaling axis, which plays a crucial role in angiogenesis, tumor progression, and viral entry.[2][3][6][8] This technical guide provides an in-depth overview of the history, development, and key experimental data related to EG00229, intended for researchers and professionals in the field of drug development.

History and Development

The development of EG00229 originated from studies aimed at understanding the interaction between VEGF-A and its co-receptor, NRP1. Researchers identified that the C-terminal region of VEGF-A165 is crucial for its binding to NRP1.[3][6] This led to the design of a bicyclic peptide corresponding to the C-terminal 28 amino acids of VEGF-A165 as a starting point for the development of small molecule inhibitors.[3][6] Through a process of rational drug design, including mutagenesis studies, NMR, and X-ray crystallography to characterize the binding pocket on the NRP1 b1 domain, EG00229 was synthesized as the first small molecule ligand for NRP1.[3][6][7][9] Its chemical name is N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate.[2]

Mechanism of Action

EG00229 selectively inhibits the binding of VEGF-A to the b1 domain of NRP1.[1][5] This inhibition is specific, as EG00229 does not affect the binding of VEGF-A to its primary receptors, VEGFR-1 and VEGFR-2.[1][2][5] By blocking the VEGF-A/NRP1 interaction, EG00229 attenuates downstream signaling pathways, leading to reduced VEGFR-2 phosphorylation, a key step in angiogenesis.[2][3][5][6][7]

References

- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of EG00229 on Radiation Resistance of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanopartikel.info [nanopartikel.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EG00229 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a potent and selective antagonist of the Neuropilin 1 (NRP1) receptor. It functions by inhibiting the binding of Vascular Endothelial Growth Factor A (VEGFA) to the b1 domain of NRP1. This interaction is crucial for VEGFA-mediated signaling, which plays a significant role in angiogenesis, tumor progression, and immune modulation. These application notes provide detailed protocols for in vitro experiments to characterize the biological activity of EG00229.

Mechanism of Action: EG00229 Signaling Pathway

EG00229 specifically targets the interaction between VEGFA and its co-receptor NRP1. By blocking this binding, EG00229 indirectly attenuates the downstream signaling cascade initiated by the VEGFA/VEGFR-2 complex. This leads to a reduction in key cellular processes that contribute to angiogenesis and tumor growth, such as endothelial cell proliferation, migration, and survival. Additionally, EG00229 has been shown to modulate the polarization of microglia, key immune cells in the central nervous system.

Preparing EG00229 stock solution and solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a potent and selective antagonist of the Neuropilin 1 (NRP1) receptor.[1][2][3] It functions by inhibiting the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the b1 domain of NRP1.[1][3][4] This inhibitory action disrupts downstream signaling pathways crucial for angiogenesis, cell migration, and tumor progression.[3][4][5] These application notes provide detailed protocols for the preparation of EG00229 stock solutions and its application in common experimental settings.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate (B77799) | [2] |

| Molecular Formula | C₁₇H₁₉N₇O₅S₃·CF₃CO₂H | [2] |

| Molecular Weight | 611.59 g/mol | [2] |

| CAS Number | 1210945-69-9 | [1][2] |

| Purity | ≥98% | [2][3] |

Solubility and Stock Solution Preparation

EG00229 exhibits solubility in various organic solvents, with dimethyl sulfoxide (B87167) (DMSO) being the most common for in vitro studies. For in vivo applications, specific formulations are required to ensure bioavailability and minimize toxicity.

Table 1: Solubility Data

| Solvent | Concentration | Notes | Reference |

| DMSO | Soluble to 100 mM | --- | [2] |

| 2eq. NaOH | Soluble to 100 mM | --- | [2] |

Table 2: Stock Solution Recipes

| Application | Recipe | Final Concentration | Reference |

| In Vitro | Dissolve in 100% DMSO | 10 mM | [1] |

| In Vivo (Protocol 1) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.09 mM) | [1] |

| In Vivo (Protocol 2) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.09 mM) | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM EG00229 Stock Solution in DMSO

Materials:

-

EG00229 trifluoroacetate powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required mass: Based on the batch-specific molecular weight found on the vial, calculate the mass of EG00229 needed to prepare the desired volume of a 10 mM stock solution. For a molecular weight of 611.59 g/mol , 6.12 mg is required for 1 mL of a 10 mM solution.

-

Dissolution: Add the calculated mass of EG00229 to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration.

-

Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

Protocol 2: In Vitro Cell Viability Assay

Materials:

-

Cancer cell line of interest (e.g., A549 lung carcinoma cells)[1]

-

Complete cell culture medium

-

EG00229 stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of EG00229 in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of EG00229. Incubate for the desired time period (e.g., 48 hours).[1]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow

EG00229 Mechanism of Action

EG00229 selectively targets the b1 domain of the NRP1 receptor, thereby preventing the binding of its ligand, VEGF-A.[1] This action allosterically inhibits the phosphorylation of VEGFR2, a key step in the activation of downstream signaling cascades that promote cell migration, proliferation, and angiogenesis.[2][3][4]

Caption: EG00229 inhibits VEGF-A binding to NRP1, blocking VEGFR2 signaling.

General Experimental Workflow for Evaluating EG00229

This workflow outlines the typical steps for characterizing the in vitro effects of EG00229.

Caption: Workflow for in vitro testing of EG00229.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EG00229 in Inhibiting Endothelial Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a small molecule antagonist of the Neuropilin-1 (NRP1) receptor.[1][2] It functions by selectively inhibiting the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the b1 domain of NRP1.[2][3] This interaction is crucial for VEGF-A-mediated signaling in endothelial cells, which plays a pivotal role in angiogenesis, the formation of new blood vessels.[2][3] By disrupting the VEGF-A/NRP1 axis, EG00229 has been shown to attenuate downstream signaling pathways, leading to an inhibition of endothelial cell migration, a key process in angiogenesis.[2][3] These application notes provide a summary of the quantitative data, detailed experimental protocols for studying the effects of EG00229 on endothelial cell migration, and a schematic of the involved signaling pathways.

Data Presentation

The inhibitory effect of EG00229 on endothelial cell migration has been quantified in various studies. The following tables summarize the key quantitative data regarding its binding affinity and efficacy in functional cell-based assays.

Table 1: EG00229 Binding Affinity and IC50 Values

| Target Interaction | Assay System | IC50 Value |

| bt-VEGF-A binding to NRP1 | Cell-free | 8 µM[3] |

Table 2: Functional Inhibition of Endothelial Cell Migration by EG00229

| Cell Type | Assay | Stimulant | EG00229 Concentration | % Inhibition of Migration |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Transwell Assay | VEGF-A | 100 µM | ~34%[3] |

Signaling Pathways

EG00229 exerts its inhibitory effect on endothelial cell migration by targeting the initial steps of the VEGF-A signaling cascade. The binding of VEGF-A to its co-receptor NRP1 and receptor VEGFR2 is a critical event that triggers a series of intracellular signaling events culminating in the reorganization of the actin cytoskeleton and the promotion of cell motility. EG00229, by blocking the VEGF-A binding site on NRP1, disrupts this entire process.

Below is a diagram illustrating the proposed signaling pathway affected by EG00229.

Caption: EG00229 inhibits VEGF-A/NRP1 signaling, disrupting endothelial cell migration.

Experimental Protocols

To assess the inhibitory effect of EG00229 on endothelial cell migration, two standard in vitro assays are recommended: the Transwell Migration Assay (also known as Boyden Chamber Assay) and the Wound Healing (or Scratch) Assay.

Experimental Workflow Overview

Caption: Workflow for assessing EG00229's effect on endothelial cell migration.

Transwell Migration Assay

This assay measures the chemotactic response of endothelial cells towards a chemoattractant, in this case, VEGF-A.[3]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Endothelial Cell Basal Medium (EBM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A

-

EG00229

-

DMSO (vehicle control)

-

24-well Transwell plates (8 µm pore size)

-

Fibronectin

-

PBS

-

Trypsin-EDTA

-

Calcein AM or Crystal Violet for staining

-

Fluorescence plate reader or microscope

Protocol:

-

Preparation of Transwell Inserts:

-

Coat the underside of the Transwell inserts with 10 µg/mL fibronectin in PBS for 1 hour at 37°C.

-

Wash the inserts once with PBS.

-

-

Cell Culture and Starvation:

-

Culture HUVECs in EGM-2 until they reach 80-90% confluency.

-

Serum-starve the HUVECs in EBM-2 containing 0.5% FBS for 4-6 hours prior to the assay.

-

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of EBM-2 with 0.5% FBS.

-

Add recombinant human VEGF-A (e.g., 25 ng/mL) as the chemoattractant to the designated wells.[3]

-

Add varying concentrations of EG00229 (e.g., 1, 10, 100 µM) or vehicle control (DMSO) to the wells containing VEGF-A.

-

Detach the serum-starved HUVECs with trypsin-EDTA, neutralize, and resuspend them in EBM-2 with 0.5% FBS at a concentration of 2 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension (2 x 10^4 cells) to the upper chamber of each Transwell insert.[3]

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[3]

-

-

Quantification of Migration:

-

Carefully remove the Transwell inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

For fluorescence-based quantification:

-

Transfer the inserts to a new 24-well plate containing 400 µL of PBS with 2 µg/mL Calcein AM.

-

Incubate for 30 minutes at 37°C.

-

Read the fluorescence of the migrated, stained cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

-

For manual counting:

-

Fix the migrated cells with 4% paraformaldehyde for 10 minutes.

-

Stain with 0.1% Crystal Violet for 20 minutes.

-

Wash thoroughly with water.

-

Count the number of stained cells in several random fields of view under a microscope.

-

-

Wound Healing (Scratch) Assay

This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a mechanically created "wound".

Materials:

-

HUVECs

-

EGM-2 and EBM-2

-

FBS

-

Recombinant Human VEGF-A

-

EG00229

-

DMSO

-

6-well or 12-well plates

-

200 µL pipette tip or a specialized wound-making tool

-

Microscope with a camera and image analysis software (e.g., ImageJ)

Protocol:

-

Cell Seeding:

-

Seed HUVECs in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

-

Cell Starvation:

-

Once confluent, replace the growth medium with EBM-2 containing 0.5% FBS and incubate for 4-6 hours.

-

-

Creating the Wound:

-

Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

-

Gently wash the wells twice with PBS to remove any detached cells and debris.

-

-

Treatment:

-

Replace the PBS with low-serum medium (e.g., EBM-2 with 1% FBS) containing VEGF-A (e.g., 25 ng/mL) and the desired concentrations of EG00229 (e.g., 1, 10, 100 µM) or vehicle control (DMSO).

-

-

Imaging and Analysis:

-

Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the location of the images to ensure the same field is captured at later time points.

-

Incubate the plate at 37°C, 5% CO2.

-

Capture images of the same fields at subsequent time points (e.g., 8, 16, and 24 hours).

-

Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at 0h - Area at xh) / Area at 0h ] x 100

-

Conclusion

EG00229 is a valuable tool for studying the role of the VEGF-A/NRP1 signaling axis in endothelial cell migration and angiogenesis. The provided protocols offer a framework for researchers to investigate the inhibitory effects of this compound in a quantitative and reproducible manner. Further studies to delineate the downstream signaling events with more precision will enhance our understanding of the intricate mechanisms governing endothelial cell motility and may pave the way for novel therapeutic strategies targeting angiogenesis.

References

- 1. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application of EG00229 in Glioma Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a small molecule antagonist of Neuropilin-1 (NRP1), a transmembrane co-receptor involved in a variety of signaling pathways crucial for tumor progression, including angiogenesis, tumor cell survival, and immune evasion.[1][2] In the context of glioma, a highly aggressive and vascularized brain tumor, NRP1 has emerged as a significant therapeutic target.[3][4] EG00229 exerts its anti-glioma effects by specifically inhibiting the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the b1 domain of NRP1.[2] This application note provides a comprehensive overview of the use of EG00229 in glioma research, summarizing key quantitative data and providing detailed experimental protocols based on published studies.

Mechanism of Action

EG00229 functions as a competitive antagonist of the NRP1 receptor. By binding to the b1 domain of NRP1, it prevents the interaction between NRP1 and its ligands, most notably VEGF-A.[2] This blockade disrupts downstream signaling cascades that promote glioma progression. The primary mechanisms include:

-

Inhibition of Angiogenesis: By preventing VEGF-A from binding to NRP1, EG00229 attenuates VEGF-R2 phosphorylation in endothelial cells, a critical step in the initiation of angiogenesis.[1][2][5] This leads to reduced tumor vascularization.[6]

-

Modulation of the Tumor Microenvironment: EG00229 has been shown to reprogram pro-tumorigenic M2-polarized glioma-associated microglia and macrophages (GAMs) towards an anti-tumor M1 phenotype.[6][7] This is achieved by blocking the TGF-β signaling pathway, specifically by reducing the activation of SMAD2/3.[6][7]

-

Direct Anti-Tumor Effects: Pharmacological inhibition of NRP1 with EG00229 can reduce glioma cell invasion and viability.[6][8] It has also been shown to increase the chemosensitivity of cancer cells to cytotoxic agents like paclitaxel.[2]

-

Immune Modulation: EG00229 can reduce the production of TGF-β in regulatory T-cells (Tregs), which are implicated in suppressing the anti-tumor immune response.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on EG00229 in glioma and related cancer models.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro Efficacy | |||

| IC50 (VEGF-A binding to NRP1) | 8 µM | Cell-free assay | [1][5] |

| Reduction in Invasion | 25% | Squamous cell carcinoma spheroids | [6][8] |

| Inhibition of VEGF-R2 Phosphorylation | ~20% at 30 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |

| Parameter | Effect | Animal Model | Reference |

| In Vivo Efficacy | |||

| Tumor Growth | Reduced | NSG mice with squamous cell carcinoma | |

| Tumor Growth | Slowed progression | Mouse glioma model | [7] |

| Tumor Vascularization | Reduced | NSG mice with squamous cell carcinoma | |